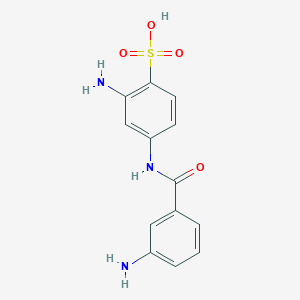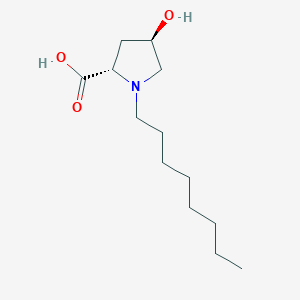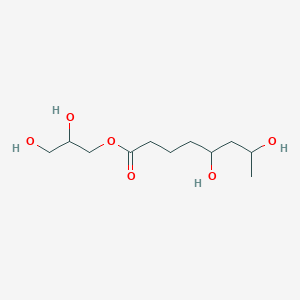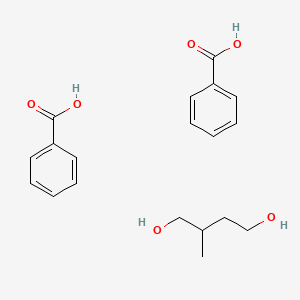
2,3,3,4,4,5,5,6,6,7,7,7-Dodecafluoro-2-hydroxyheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,4,4,5,5,6,6,7,7,7-Dodecafluoro-2-hydroxyheptanoic acid is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties.
Preparation Methods
The synthesis of 2,3,3,4,4,5,5,6,6,7,7,7-Dodecafluoro-2-hydroxyheptanoic acid typically involves the introduction of fluorine atoms into the heptanoic acid backbone. This can be achieved through various synthetic routes, including:
Direct Fluorination: This method involves the direct introduction of fluorine atoms into the heptanoic acid molecule under controlled conditions.
Electrophilic Fluorination: Using electrophilic fluorinating agents to introduce fluorine atoms into the molecule.
Industrial Production: Large-scale production may involve specialized equipment and conditions to ensure the efficient and safe introduction of fluorine atoms.
Chemical Reactions Analysis
2,3,3,4,4,5,5,6,6,7,7,7-Dodecafluoro-2-hydroxyheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used in these reactions.
Scientific Research Applications
2,3,3,4,4,5,5,6,6,7,7,7-Dodecafluoro-2-hydroxyheptanoic acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of fluorinated compounds and as a reagent in various chemical reactions.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized materials, including coatings and surface treatments.
Mechanism of Action
The mechanism of action of 2,3,3,4,4,5,5,6,6,7,7,7-Dodecafluoro-2-hydroxyheptanoic acid involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various effects, depending on the specific application and context .
Comparison with Similar Compounds
2,3,3,4,4,5,5,6,6,7,7,7-Dodecafluoro-2-hydroxyheptanoic acid can be compared with other similar fluorinated compounds, such as:
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Used in surface functionalization and nanomaterials synthesis.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate: Utilized in the preparation of hybrid fluorous monolithic columns.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-octanedioic acid diamide: Employed in various chemical applications.
These compounds share similar fluorinated structures but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
93682-62-3 |
|---|---|
Molecular Formula |
C7H2F12O3 |
Molecular Weight |
362.07 g/mol |
IUPAC Name |
2,3,3,4,4,5,5,6,6,7,7,7-dodecafluoro-2-hydroxyheptanoic acid |
InChI |
InChI=1S/C7H2F12O3/c8-2(22,1(20)21)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)19/h22H,(H,20,21) |
InChI Key |
GPHBYYZYRYTTAF-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)


![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)

![Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-](/img/structure/B14346102.png)



![3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate](/img/structure/B14346124.png)




